molecular formula C8H11BFNO2 B14093397 (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid

(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid

Cat. No.: B14093397
M. Wt: 182.99 g/mol
InChI Key: VVGHQWACADIDGE-UHFFFAOYSA-N
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Description

(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 2-position, an isopropyl group at the 6-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and control the reaction conditions precisely. This ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols or Phenols: From oxidation reactions.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropyl group.

    2-Isopropylphenylboronic Acid: Similar but lacks the fluoro group.

Uniqueness

(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid is unique due to the presence of both fluoro and isopropyl groups on the pyridine ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11BFNO2

Molecular Weight

182.99 g/mol

IUPAC Name

(2-fluoro-6-propan-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H11BFNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-5,12-13H,1-2H3

InChI Key

VVGHQWACADIDGE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)F)C(C)C)(O)O

Origin of Product

United States

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